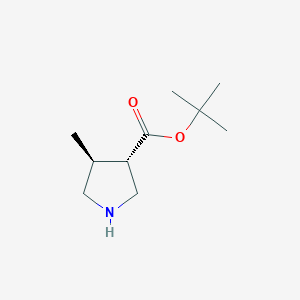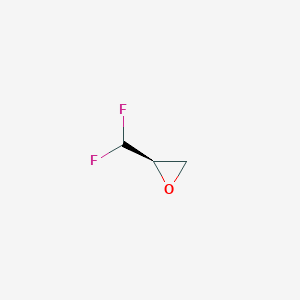
(2R)-2-(Difluorométhyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of an oxirane ring substituted with a difluoromethyl group, which imparts unique chemical properties.
Applications De Recherche Scientifique
(2R)-2-(Difluoromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Difluoromethyl)oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method involves the epoxidation of a difluoromethyl-substituted alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-(Difluoromethyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced fluorination techniques and catalysts to achieve high purity and yield. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a difluoromethyl-substituted alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of difluoromethyl-substituted ethers or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include difluoromethyl-substituted carbonyl compounds, alcohols, ethers, and amines, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which (2R)-2-(Difluoromethyl)oxirane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The difluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds and modify biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Trifluoromethyl)oxirane: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
(2R)-2-(Chloromethyl)oxirane: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior and applications.
(2R)-2-(Bromomethyl)oxirane:
Uniqueness
(2R)-2-(Difluoromethyl)oxirane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980793-48-3 |
Source


|
| Record name | (R)-2-(Difluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
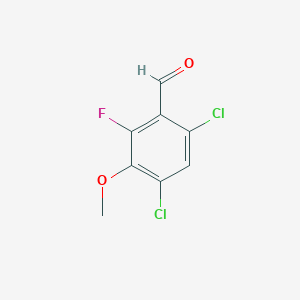

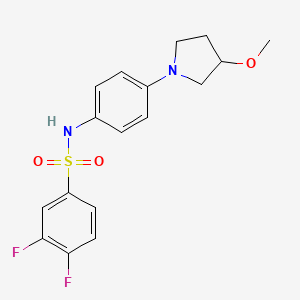
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
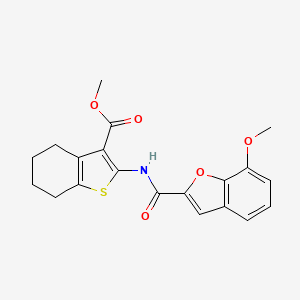
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)
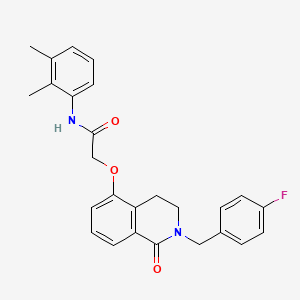

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)
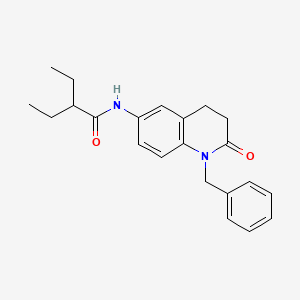
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
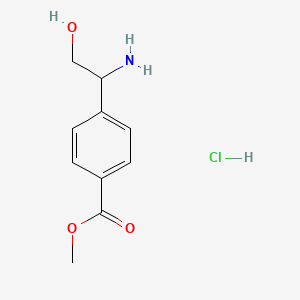
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
